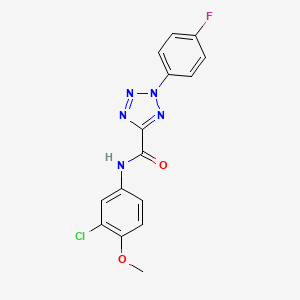

N-(3-chloro-4-methoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Description

N-(3-chloro-4-methoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound characterized by the presence of a tetrazole ring, a carboxamide group, and substituted phenyl rings

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN5O2/c1-24-13-7-4-10(8-12(13)16)18-15(23)14-19-21-22(20-14)11-5-2-9(17)3-6-11/h2-8H,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBPCNCFYMBJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Substitution Reactions:

Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the tetrazole intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(3-chloro-4-methoxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide

- N-(3-chloro-4-methoxyphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide

- N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is unique due to the specific combination of substituents on the phenyl rings and the presence of the tetrazole and carboxamide groups. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of chloro, methoxy, and fluoro substituents contributes to its unique reactivity and interaction with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C16H14ClFN4O2

- Molecular Weight : 348.76 g/mol

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors within cells. This interaction can lead to modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including this compound. The following table summarizes the antimicrobial activity observed in various studies:

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effectiveness comparable to established antibiotics such as Ciprofloxacin.

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promising anticancer activity. In vitro studies have evaluated its effects on various cancer cell lines, revealing the following findings:

- Cytotoxicity : The compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells.

- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of specific pathways.

Case Studies

A notable study investigated the cytotoxic effects of tetrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values in the low micromolar range, indicating potent anticancer activity ( ).

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Effective against a range of bacteria with MIC values indicating strong antibacterial properties.

- Anticancer Activity : Demonstrates selective cytotoxicity towards cancer cells with potential mechanisms involving apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-chloro-4-methoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions, such as condensation of substituted anilines with tetrazole-carboxylic acid derivatives. For example, analogous compounds are synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC or DCC) to activate the carboxylic acid group, followed by nucleophilic substitution . Key intermediates like 3-chloro-4-methoxyaniline and 4-fluorophenyltetrazole precursors are synthesized separately and combined in the final step. Reaction yields for similar compounds range from 79% to 87% under optimized conditions .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR : H and C NMR are essential for confirming substituent positions and verifying the tetrazole ring. For example, the aromatic protons in the 3-chloro-4-methoxyphenyl group appear as distinct multiplets in δ 6.8–7.5 ppm, while the tetrazole protons resonate around δ 8.0–8.5 ppm .

- FT-IR : Key absorption bands include C=O stretches (~1680 cm), tetrazole ring vibrations (~1450 cm), and aromatic C-H stretches (~3050 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 412.08 for CHClFNO) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodology : Initial screens include:

- Enzyme Inhibition Assays : Test against kinases (e.g., Src/Abl) or receptors using fluorescence-based or radiometric assays .

- Cytotoxicity Studies : Use cancer cell lines (e.g., K562 leukemia) with IC determination via MTT assays .

- Solubility Testing : Measure aqueous solubility via HPLC; derivatives with low solubility (<10 µM) may require formulation optimization .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodology :

- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh)) for coupling reactions to improve efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodology :

- Functional Group Substitution : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate activity .

- Bioisosteric Replacement : Substitute the tetrazole ring with triazole or oxadiazole to assess impact on target binding .

- Molecular Docking : Use software (e.g., AutoDock) to predict interactions with Abl kinase or other targets, guiding rational design .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodology :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration) .

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to identify off-target effects .

- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What considerations are critical for in vivo efficacy studies?

- Methodology :

- Pharmacokinetics (PK) : Assess oral bioavailability in rodent models; compounds with >30% bioavailability are prioritized .

- Toxicity Profiling : Conduct acute toxicity studies (LD) and monitor organ-specific effects via histopathology .

- Formulation : Use PEGylated nanoparticles or liposomes to enhance solubility and tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.